2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride
Overview
Description
2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a chlorophenyl group and a carbonyl chloride group in this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzoyl chloride with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Cyclization Reactions: The thiazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) are often used to catalyze electrophilic aromatic substitution reactions.
Solvents: Organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used to dissolve reactants and facilitate reactions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution of the carbonyl chloride group.
Functionalized Aromatics: Resulting from electrophilic aromatic substitution reactions on the chlorophenyl group.
Heterocyclic Compounds: Produced through cyclization reactions involving the thiazole ring.
Scientific Research Applications
2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole ring and the chlorophenyl group can enhance binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-thiazole-4-carbonyl chloride: Lacks the chlorine substituent on the phenyl ring, which may affect its reactivity and biological activity.
2-(4-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride: Similar structure but with the chlorine atom in a different position on the phenyl ring, potentially leading to different chemical and biological properties.
2-(3-Bromophenyl)-1,3-thiazole-4-carbonyl chloride: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions with biological targets.
Uniqueness
2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. This compound’s unique structure allows for targeted modifications and functionalizations, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
2-(3-chlorophenyl)-1,3-thiazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NOS/c11-7-3-1-2-6(4-7)10-13-8(5-15-10)9(12)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAOKEBRFVHPSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428786 | |
Record name | 2-(3-chlorophenyl)-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868755-69-5 | |
Record name | 2-(3-Chlorophenyl)-4-thiazolecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868755-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-chlorophenyl)-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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